2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine
Description
Structure
3D Structure
Properties
CAS No. |
646998-78-9 |
|---|---|
Molecular Formula |
C16H10N10S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[5-[5-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)thiophen-2-yl]-1H-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H10N10S/c1-2-12(16-22-14(24-26-16)10-8-18-4-6-20-10)27-11(1)15-21-13(23-25-15)9-7-17-3-5-19-9/h1-8H,(H,21,23,25)(H,22,24,26) |
InChI Key |
WEHRWLGBIVXFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=N2)C3=CC=C(S3)C4=NC(=NN4)C5=NC=CN=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine can be approached via several synthetic routes:
Thiene Derivatives Reaction : The compound is generally synthesized by reacting thiene derivatives with 1,2,4-triazole under specific conditions. This reaction often requires the presence of catalysts and precise temperature control to facilitate the formation of the desired dipyrazine structure.
Stepwise Synthesis : A common method involves a stepwise synthesis where thiene is first reacted with a suitable triazole precursor to form an intermediate. This intermediate can then undergo further reactions to yield the final dipyrazine product.
Reaction Conditions
The following conditions are typically employed during the synthesis:
Temperature Control : Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to enhance reaction rates and yields.
Catalysts : Catalysts such as copper salts or other metal-based catalysts may be utilized to improve the efficiency of the reaction.
Solvents : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or other polar aprotic solvents that can dissolve both reactants effectively.
Detailed Analysis of Reaction Mechanisms
Mechanistic Pathways
The synthesis mechanism generally involves several key steps:
Nucleophilic Attack : The nitrogen atom in the triazole acts as a nucleophile and attacks the electrophilic carbon in the thiene derivative.
Formation of Intermediates : This step leads to the formation of various intermediates which can rearrange or undergo further reactions depending on the reaction conditions.
Cyclization : Subsequent cyclization reactions occur to form the final dipyrazine structure through a series of bond formations.
Common Reagents Used
Common reagents and catalysts used in these reactions include:
Copper(II) Acetate : Often used as a catalyst for promoting cycloaddition reactions.
Sodium Hydride or Potassium Carbonate : These bases are frequently employed to deprotonate intermediates and drive reactions forward.
Yield and Purification
The yield of this compound can vary significantly based on reaction conditions:
| Method | Yield (%) | Comments |
|---|---|---|
| Thiene + Triazole Reaction | 60 - 85 | Yields depend on temperature and catalyst used |
| Stepwise Synthesis | 50 - 75 | Intermediate stability affects overall yield |
Purification methods typically involve recrystallization from suitable solvents or column chromatography to isolate the final product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the triazole or pyrazine rings .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine have shown significant activity against various bacteria and fungi. A systematic evaluation of synthesized triazole compounds indicated that those with multiple triazole cores exhibited enhanced antimicrobial effects compared to their single-core counterparts .
Antitumor Properties
Research has demonstrated that triazole derivatives can inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and angiogenesis. Compounds with dual triazole structures have been synthesized and tested for their TP inhibitory activity. The results indicated a correlation between structural complexity and biological efficacy, suggesting that This compound could serve as a promising candidate for further development as an anticancer agent .
Coordination Chemistry
The unique structural features of This compound allow it to act as a bridging ligand in coordination complexes. Such complexes are valuable in catalysis and material synthesis. The ability of triazoles to coordinate with metal ions enhances the stability and reactivity of the resulting complexes .
Sensor Development
Triazole compounds are also being explored for their potential use in sensor technology. Their electronic properties make them suitable for detecting various analytes through changes in conductivity or fluorescence. The incorporation of thiene units may further improve sensitivity and selectivity in sensor applications .
Case Studies
Mechanism of Action
The mechanism by which 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transfer in a materials science application .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Physical and Electronic Properties
- Solubility : Thiophene bridges (target compound) may reduce water solubility compared to glycosylated triazole-thiones (e.g., compounds in ), but pyrazine’s polar N atoms could enhance solubility in polar aprotic solvents.
- Thermal Stability : Triazole-pyrazine systems generally exhibit high thermal stability (>200°C), as seen in related derivatives .
- Supramolecular Interactions : The target compound’s triazole N–H groups and pyrazine N atoms facilitate hydrogen bonding, akin to the dimeric structures observed in .
Biological Activity
The compound 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine represents a novel class of bioactive molecules that combine the structural features of thiene and triazole rings. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps including the formation of thiene and triazole derivatives. The methodologies often utilize base-catalyzed cyclization reactions which allow for the efficient construction of the triazole framework. For instance:
- Formation of Thiene Derivatives : Thiene can be synthesized from appropriate precursors through cyclization reactions involving sulfur-containing compounds.
- Triazole Synthesis : The triazole moiety is generally formed through the reaction of hydrazines with suitable carbonyl compounds or isothiocyanates.
Biological Activity
The biological activities of this compound have been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance:
- Cytotoxicity Testing : Compounds similar to this compound have shown significant cytotoxic activity against various cancer cell lines including colorectal cancer (HT-29) and breast cancer (MCF-7) cells. IC50 values in the micromolar range indicate potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TZ55.7 | HT-29 | 15 |
| TZ53.7 | MCF-7 | 20 |
| TZ3a.7 | HT-29 | 18 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Antibacterial Testing : Various derivatives have demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activities are primarily attributed to the unique structural features of the compound:
- Triazole Moiety : The presence of the triazole ring enhances solubility and facilitates interactions with biological targets such as enzymes involved in cancer signaling pathways.
- Thiene Component : This part contributes to the overall stability and may enhance binding affinity to target proteins.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in preclinical models:
- Study on Colorectal Cancer : A series of S-substituted triazoles were evaluated for their antiproliferative effects on HT-29 cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis .
- Antimicrobial Evaluation : Another investigation tested a range of triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results in terms of minimum inhibitory concentration (MIC) values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
